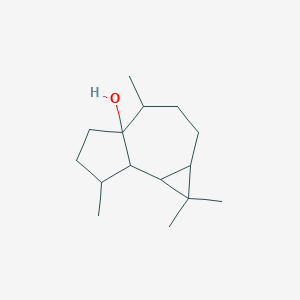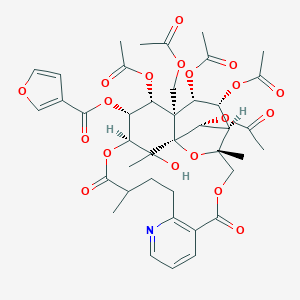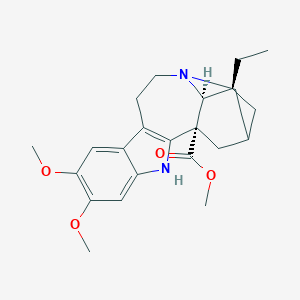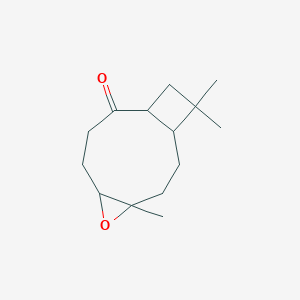
Palustrol
Übersicht
Beschreibung
Palustrol is a natural sesquiterpenoid compound . It is one of the volatiles from the oil or extract of M.gale .
Synthesis Analysis
This compound has been synthesized via the platform terpene (+)-Bicyclogermacrene . Another approach to the synthesis of several sesquiterpenes from the Guaiane family, including this compound, involves a transannular Morita-Baylis-Hillman reaction .Molecular Structure Analysis
This compound has a molecular weight of 222.37 and its molecular formula is C15H26O . The molecule contains a total of 44 bonds, including 18 non-H bonds, 1 three-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 eight-membered ring, 1 ten-membered ring, and 1 eleven-membered ring .Chemical Reactions Analysis
This compound is a sesquiterpenoid, a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 . It is found in the essential oils of plants and exhibits acaricidal, insecticidal, ‘pesticidal’ and/or arthropod repellent properties .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 222.4 and a molecular formula of C15H26O . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Palustrol, das in Pflanzen wie Rhododendron subsect. Ledum, gefunden wurde, wurde auf seine potenziellen antioxidativen Eigenschaften untersucht . Antioxidantien sind Stoffe, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Entzündungshemmende Wirkungen
Die Verbindung wurde auch mit entzündungshemmenden Wirkungen in Verbindung gebracht . Entzündungen sind ein wichtiger Bestandteil der körpereigenen Immunantwort. Chronische Entzündungen können jedoch zu verschiedenen Gesundheitsproblemen führen, darunter einige Krebsarten und rheumatoide Arthritis.
Antibakterielle Aktivität
This compound wurde auf seine potenzielle antimikrobielle Aktivität untersucht . Antimikrobielle Stoffe bieten eine Abwehr gegen Mikroorganismen, einschließlich Bakterien, Viren, Pilzen und Parasiten.
Antitumor-Eigenschaften
Die Forschung hat gezeigt, dass this compound Antitumor-Eigenschaften haben könnte . Das bedeutet, dass es möglicherweise das Wachstum von Tumoren hemmen oder sogar Tumorzellen abtöten kann.
Blutzuckersenkende Wirkungen
This compound wurde mit blutzuckersenkenden Wirkungen in Verbindung gebracht . Blutzuckersenkende Mittel sind Stoffe, die den Blutzuckerspiegel senken, was für die Behandlung von Diabetes von Vorteil sein kann.
Leber schützende Wirkungen
Studien haben gezeigt, dass this compound leberschützende Wirkungen haben könnte . Leberschützende Stoffe können Schäden an der Leber verhindern.
Neuroprotektive Eigenschaften
This compound wurde auf seine potenziellen neuroprotektiven Eigenschaften untersucht . Neuroprotektive Stoffe schützen Nervenzellen vor Schäden, Degeneration oder Funktionsstörungen.
Herz schützende Wirkungen
Schließlich wurde this compound mit herzschützenden Wirkungen in Verbindung gebracht . Herz schützende Stoffe schützen das Herz vor Schäden oder Verletzungen, insbesondere nach einem Herzinfarkt.
Wirkmechanismus
Target of Action
Palustrol is a natural sesquiterpenoid compound . It exhibits acaricidal, insecticidal, pesticidal, and/or arthropod repellent properties
Mode of Action
This could lead to paralysis or other behavioral changes that result in the death or repulsion of the arthropods .
Biochemical Pathways
Disruption of these pathways could lead to a variety of downstream effects, including changes in behavior, paralysis, and ultimately death .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its disruption of normal neural signaling in arthropods. This could lead to a variety of effects, including changes in behavior, paralysis, and ultimately death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the production of this compound in plants can be influenced by environmental stressors Additionally, the effectiveness of this compound as an insecticide or repellent may be influenced by factors such as temperature, humidity, and the presence of other chemicals in the environment
Eigenschaften
IUPAC Name |
1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRTXOOFEHOROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C3C(C3(C)C)CCC2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975261 | |
| Record name | 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95975-84-1, 5986-49-2 | |
| Record name | Decahydro-1,1,4,7-tetramethyl-4aH-cycloprop[e]azulen-4a-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95975-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palustrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















